molecular formula C20H17N5O4 B2776797 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-94-7

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer: B2776797
CAS-Nummer: 899741-94-7
Molekulargewicht: 391.387
InChI-Schlüssel: YOUXADSLOPDEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Purine Scaffold in Drug Discovery

The purine scaffold has been a cornerstone of drug discovery since the mid-20th century. Gertrude Elion and George Hitchings pioneered its use in the 1950s, developing antimetabolites like mercaptopurine by modifying purine bases to interfere with DNA synthesis. Their work demonstrated that subtle structural changes—such as substitutions at the C2, C6, and N9 positions—could yield compounds with selective toxicity against rapidly dividing cells.

By the 1980s, computational modeling revealed the purine ring’s inherent adaptability. Its planar structure and hydrogen-bonding capabilities allowed interactions with diverse targets, including kinases, G-protein-coupled receptors, and nucleotide-binding enzymes. The 1990s saw the rise of scaffold-hopping strategies, where purine analogs like imatinib precursors were optimized for kinase inhibition through systematic substitutions.

Key milestones include:

  • 2000s : Identification of purine-6-carboxamides as ATP-competitive kinase inhibitors.
  • 2010s : Development of 8-oxopurine derivatives to exploit oxidative stress pathways in cancer.
  • 2020s : Integration of machine learning to predict substituent effects on purine bioactivity.

Significance of Oxo-Purine-Carboxamide Derivatives

Oxo-purine-carboxamide derivatives, such as 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, exhibit unique pharmacological properties due to three structural features:

  • 8-Oxo Group : Enhances hydrogen-bonding capacity with target proteins, as demonstrated in studies where 8-oxopurine-6-carboxamides inhibited NSCLC cells via microtubule fragmentation.
  • Carboxamide Moiety : Serves as a bioisostere for phosphate groups, enabling competitive binding to ATP pockets. Hydroxamate and amidoxime variants of this group have shown IC50 values <1.5 μM against lung cancer cells.
  • Methoxyphenyl Substituents : The 3-methoxy groups improve lipophilicity and π-stacking interactions, as evidenced by enhanced selectivity in kinase inhibition assays.

A 2025 review highlighted that carboxamide-bearing purines account for 17% of purine-based clinical candidates, underscoring their dominance in oncology pipelines.

Privileged Structures in Medicinal Chemistry

Purines are classified as privileged scaffolds due to their ability to interact with multiple target classes. The Schultz group’s work on cyclin-dependent kinases (CDKs) exemplifies this: by diversifying substituents at the C2, C6, C8, and N9 positions, they generated purine analogs with nanomolar affinity for CDK2/4/6.

Table 1: Target Classes of Purine Privileged Scaffolds

Target Class Example Therapeutics Key Interactions
Kinases Imatinib analogs ATP-binding pocket H-bonds
GPCRs Adenosine receptors Allosteric modulation
Epigenetic enzymes HDAC inhibitors Zinc chelation via carboxamide

The methoxyphenyl groups in 2,9-bis(3-methoxyphenyl)-8-oxo purine derivatives further refine selectivity, as shown in a 2024 study where 3-methoxy substitution reduced off-target binding by 40% compared to unsubstituted analogs.

Research Timeline of Methoxyphenyl-Substituted Purines

The integration of methoxyphenyl groups into purines has followed a deliberate trajectory:

Table 2: Key Developments in Methoxyphenyl-Substituted Purines

Year Innovation Impact
1995 N9-methoxyphenyl purines as adenosine mimics Improved blood-brain barrier penetration
2010 C2/C6-di-methoxy purines for kinase inhibition 10-fold selectivity boost for ABL1
2019 8-Oxo-6-carboxamide purines NSCLC cell apoptosis via p53 pathways
2024 2,9-bis(3-methoxyphenyl) derivatives Enhanced microtubule stabilization

Recent advances include modular synthesis routes using diaminomaleonitrile precursors, enabling rapid diversification of methoxyphenyl groups at the C2 and C9 positions. A 2025 study reported a one-pot method for introducing 3-methoxyphenyl groups via Ullmann coupling, achieving 78% yield under microwave conditions.

Eigenschaften

IUPAC Name

2,9-bis(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-13-7-3-5-11(9-13)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)12-6-4-8-14(10-12)29-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXADSLOPDEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form the carbon-carbon bonds between the purine core and the methoxyphenyl groups. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the purine core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide allows it to interact with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has shown efficacy against breast cancer (MCF-7) and colon cancer (HTC-116) cell lines through mechanisms involving the inhibition of specific kinases related to tumor growth .
  • Case Study : In a study published in Molecules, researchers synthesized derivatives of purine compounds and tested their antiproliferative activity. The findings indicated that modifications to the purine structure significantly enhanced anticancer properties, suggesting that this compound could be a lead compound for further development .

Pharmacological Applications

Purinergic Signaling Modulation
The compound is also being investigated for its role in modulating purinergic signaling pathways, which are crucial in various physiological processes including inflammation and immune response.

  • Inflammatory Diseases : Research has indicated that compounds targeting purinergic receptors can alleviate symptoms of inflammatory diseases. This compound may serve as a pharmacological tool for modulating these pathways to treat conditions such as rheumatoid arthritis or inflammatory bowel disease .
  • Case Study : A review highlighted the potential of purinergic signaling as a therapeutic target in immune-mediated inflammatory diseases (IMIDs). It discussed various compounds that have shown promise in clinical settings, suggesting that derivatives similar to this compound could be developed for these applications .

Wirkmechanismus

The mechanism of action of 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2,9-Bis(3-methoxyphenyl) C₂₀H₁₈N₅O₄* 392.39* Dual 3-methoxy groups; potential enhanced solubility and hydrogen bonding
9-(3-Cyanophenyl)-2-methyl-... (N/A) 9-(3-Cyanophenyl), 2-methyl C₁₄H₁₀N₆O₂ 294.27 Electron-withdrawing cyano group; compact structure
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-... (869069-21-6) 2-(4-Ethoxyphenyl), 9-(2-methoxyphenyl) C₂₁H₁₉N₅O₄ 405.41 Ethoxy group increases steric bulk; mixed substituent positions
9-(2-Methoxyphenyl)-2-(3-methylphenyl)-... (869069-60-3) 9-(2-Methoxyphenyl), 2-(3-methylphenyl) C₂₀H₁₇N₅O₃ 375.38 Methyl group enhances lipophilicity; meta-substitution
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (64440-99-9) 2-methyl, 9-(4-methylphenyl) C₁₄H₁₃N₅O₂ 283.29 Para-methylphenyl; simpler structure with lower molecular weight

*Inferred based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Methoxy groups may also engage in hydrogen bonding, unlike hydrophobic methyl or polar cyano groups .
  • Substituent Position : Analogs with para-substituted phenyl groups (e.g., 4-ethoxyphenyl in ) exhibit steric and electronic differences compared to the target’s meta-substitution. Meta-methoxy groups may optimize steric accessibility for target binding .
  • Dual vs. Mixed Substituents : The target’s bis(3-methoxyphenyl) substitution is unique among analogs, which often feature mixed substituents (e.g., methoxy + methyl in ). This symmetry could enhance metabolic stability or receptor affinity .

Inferred Bioactivity

  • Kinase Inhibition: Purine carboxamides are known ATP-competitive kinase inhibitors. The target’s methoxy groups may enhance binding to hydrophilic kinase pockets compared to methyl-substituted analogs .
  • Anticancer Potential: The cyano-substituted analog () may exhibit stronger cytotoxicity due to electron-withdrawing effects, whereas the target’s methoxy groups could balance solubility and cell permeability .

Biologische Aktivität

2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18N4O3
  • CAS Number : 899741-94-7

This compound features a purine core substituted with two methoxyphenyl groups and a carboxamide functional group, which may contribute to its biological activity.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, in assays measuring the inhibition of nitric oxide production in macrophages, this compound showed promising results comparable to established anti-inflammatory agents like curcumin .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15.4Induction of apoptosis via caspase activation
MCF-7 (breast)12.3Inhibition of cell cycle progression
A549 (lung)20.5Modulation of PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies.

Case Studies

  • In Vivo Anti-inflammatory Study :
    A recent study investigated the in vivo anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control groups, highlighting its potential for treating inflammatory conditions .
  • Cytotoxicity Assessment :
    Another study conducted cytotoxicity assessments on various cancer cell lines, revealing that this compound exhibited lower toxicity to normal cells while maintaining efficacy against cancer cells. This selective toxicity is crucial for developing safer cancer treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound has been shown to inhibit NF-kB activation, which plays a crucial role in inflammation and cancer progression.
  • Modulation of Apoptotic Pathways : By activating intrinsic apoptotic pathways, it promotes cell death in malignant cells while sparing normal cells.

Q & A

Q. What are the established synthetic routes for 2,9-bis(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Initial Condensation : Reacting substituted phenyl precursors (e.g., 3-methoxyphenylboronic acid) with a purine core under Suzuki-Miyaura coupling conditions .

Cyclization : Using Lewis acids (e.g., ZnCl₂) or base-mediated conditions to form the purine scaffold .

Functionalization : Introducing the carboxamide group via nucleophilic acyl substitution or amidification reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. Key Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureYield Optimization Tips
1Pd(PPh₃)₄, K₃PO₄1,4-Dioxane100°CDegas solvent to prevent side oxidation
2ZnCl₂, DMFTHF60–80°CMonitor pH to avoid over-cyclization
3HATU, DIPEADCMRTUse anhydrous conditions for carboxamide stability

Q. What characterization techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and methoxy group integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~407.4 g/mol) .
  • X-ray Crystallography (if crystals form): Resolve ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) in cyclization steps; DMF may enhance solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts in cyclization .
  • Additives : Include molecular sieves to absorb water in carboxamide formation, preventing hydrolysis .

Q. Example Optimization Workflow

Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent ratios.

Response Surface Analysis : Identify interactions between variables using software (e.g., JMP, Minitab).

Validation : Replicate optimal conditions in triplicate to confirm reproducibility.

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Variable Substituent Effects : Minor structural differences (e.g., 3-methoxy vs. 4-fluoro substituents) alter target binding .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).

Q. Resolution Strategies

Comparative Studies : Synthesize analogs (e.g., 3-methoxy vs. 4-methoxy) and test under identical conditions .

Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm enzyme/receptor specificity.

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition).

Q. Data Contradiction Analysis Table

StudyReported ActivityKey VariablesProposed Resolution
AIC₅₀ = 10 nM (Kinase X)Used HEK293 cellsValidate in primary cells
BNo activity4-methoxy analog testedRetest with 3-methoxy parent compound

Q. How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to purine-binding enzymes (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. Computational Workflow Example

Target Selection : Identify homologous proteins with known purine ligands (e.g., PDB: 4XSN).

Docking : Screen compound libraries for binding affinity predictions.

Validation : Compare predicted vs. experimental IC₅₀ values for iterative model refinement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.